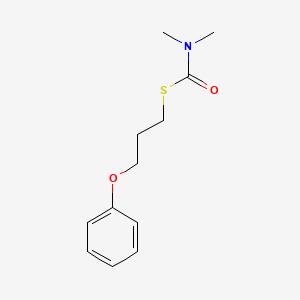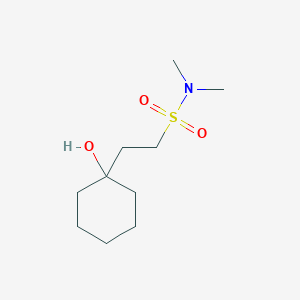
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dimethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the sulfonamide group can yield an amine derivative.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and sulfonamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Shares the cyclohexyl ring but lacks the sulfonamide group.
Dimethylsulfonamide: Contains the sulfonamide group but lacks the cyclohexyl ring.
Hydroxycyclohexane: Contains the hydroxy group and cyclohexyl ring but lacks the sulfonamide group.
Uniqueness
2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63517-92-0 |
|---|---|
Molecular Formula |
C10H21NO3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C10H21NO3S/c1-11(2)15(13,14)9-8-10(12)6-4-3-5-7-10/h12H,3-9H2,1-2H3 |
InChI Key |
KKMIFKFDRFMZLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



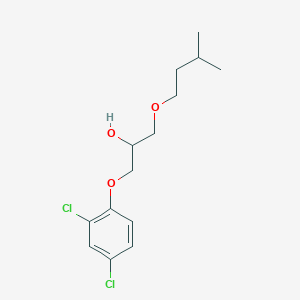

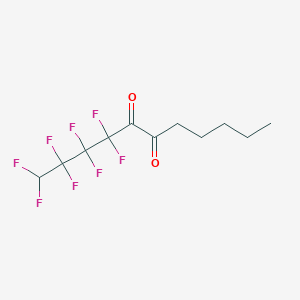
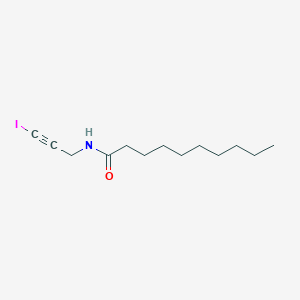

![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

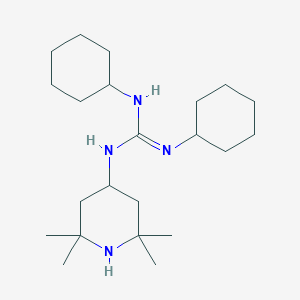
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
